Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl)
Overview
Description
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes modified amino acids such as cysteine with a t-butyl protecting group and threonine with an O-t-butyl group, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of peptides like Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform multiple synthesis cycles efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The protecting groups (t-butyl) can be removed under acidic conditions to yield the free amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Deprotection: Fully deprotected peptide ready for biological or chemical applications.
Scientific Research Applications
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) can be used in various scientific research fields:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: Developing peptide-based drugs or therapeutic agents.
Industry: Creating peptide-based materials or sensors.
Mechanism of Action
The mechanism of action of Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) depends on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate biological pathways. The presence of modified amino acids can enhance stability, binding affinity, or specificity.
Comparison with Similar Compounds
Similar Compounds
Tyrosyl-cysteinyl-glycyl-phenylalanyl-leucyl-threonyl: Lacks the t-butyl protecting groups, which may affect its stability and reactivity.
Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl: Similar but without the O-t-butyl group on threonine.
Uniqueness
The presence of t-butyl protecting groups in Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) can enhance its stability and protect it from premature degradation. This makes it particularly useful in applications where stability is crucial.
Properties
IUPAC Name |
tert-butyl (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-tert-butylsulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62N6O9S/c1-24(2)19-30(38(54)47-34(25(3)48)39(55)56-40(4,5)6)45-37(53)31(21-26-13-11-10-12-14-26)44-33(50)22-43-36(52)32(23-57-41(7,8)9)46-35(51)29(42)20-27-15-17-28(49)18-16-27/h10-18,24-25,29-32,34,48-49H,19-23,42H2,1-9H3,(H,43,52)(H,44,50)(H,45,53)(H,46,51)(H,47,54)/t25-,29+,30+,31+,32-,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMLPUPIEUVWKS-GQAKXHIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CSC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CSC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157196 | |
Record name | Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131766-24-0 | |
Record name | Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131766240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosyl-cysteinyl(stbu)-glycyl-phenylalanyl-leucyl-threonyl(O-t-butyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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